![molecular formula C16H17N3O2 B2645564 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 2177060-77-2](/img/structure/B2645564.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide
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Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been the focus of extensive scientific research. JAK3 is a member of the JAK family of protein tyrosine kinases that plays a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.
Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide has been studied as a precursor for new heterocyclic compounds. For instance, Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound structurally similar to this compound, was synthesized and used as a precursor to produce biologically active heterocycles, like 6-Hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives containing phenoxydifluoromethyl groups. This process indicates the potential of this compound in synthesizing various biologically active compounds (Solodukhin et al., 2004).
Antiviral Activity
Pyrimidines, which are structurally related to this compound, have been studied for their antiviral properties. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibition of herpes viruses and retroviruses, indicating potential antiviral applications (Holý et al., 2002).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, structurally related to this compound, were synthesized as ligands for the histamine H4 receptor. These ligands showed potential in vitro and in vivo for anti-inflammatory and antinociceptive activities, suggesting that this compound could be a precursor for compounds targeting histamine receptors (Altenbach et al., 2008).
Anticancer Intermediate
4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, was synthesized from compounds structurally similar to this compound. This indicates the potential use of this compound in the synthesis of anticancer drugs (Guo Lei-ming, 2012).
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(10-21-14-4-2-1-3-5-14)17-9-13-8-15(12-6-7-12)19-11-18-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZMJNGQFZJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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